Famotidine EP Impurity J Hydrochloride is a chemical compound closely related to Famotidine, a widely used medication for treating conditions such as peptic ulcer disease, gastroesophageal reflux disease, and Zollinger-Ellison syndrome. The impurity is identified by its Chemical Abstracts Service number 1798006-30-0 and has a molecular formula of with a molecular weight of approximately 391.53 g/mol. The compound is classified as an impurity, which can arise during the synthesis of Famotidine or its derivatives .
The synthesis of Famotidine EP Impurity J Hydrochloride typically involves several steps that focus on the purification and characterization of the compound. A common method includes:
The molecular structure of Famotidine EP Impurity J Hydrochloride can be represented using its molecular formula . The structure features various functional groups typical of thiazole derivatives, including:
The structural representation can be illustrated using SMILES notation: CC(CN(S(=O)(=O)c1ccc(cc1)N)C[C@@H]([C@H](Cc1ccccc1)N)O)C
. This notation encodes the connectivity of atoms within the molecule.
Famotidine EP Impurity J Hydrochloride can participate in various chemical reactions typical for amines and thiazoles, including:
These reactions are crucial for understanding the stability and reactivity of the impurity in pharmaceutical formulations .
The physical and chemical properties of Famotidine EP Impurity J Hydrochloride include:
These properties are essential for its use in analytical studies and quality control processes during drug formulation .
Famotidine EP Impurity J Hydrochloride serves several scientific uses:
Additionally, it plays a role in toxicity studies related to drug formulations involving Famotidine .
This comprehensive overview highlights the significance of Famotidine EP Impurity J Hydrochloride within pharmaceutical sciences, emphasizing its synthesis, properties, and applications in drug development and quality assurance.
Famotidine EP Impurity J HCl (methyl 3-(((2-((diaminomethylene)amino)thiazol-4-yl)methyl)thio)propanoate hydrochloride) arises during the synthesis of famotidine, primarily through two well-characterized side reactions. Its formation is intrinsically linked to the complexity of famotidine’s manufacturing process, which involves multi-step reactions with thiazole intermediates, sulfur-containing moieties, and esterification steps [1] [3].
The core structure of Famotidine EP Impurity J originates from the incomplete esterification of 3-(((2-((diaminomethylene)amino)thiazol-4-yl)methyl)thio)propanoic acid—a key famotidine precursor. During standard synthesis, this carboxylic acid intermediate undergoes esterification with methanol under acidic catalysis. Suboptimal reaction conditions (e.g., insufficient methanol stoichiometry, inadequate temperature control below 60°C, or shortened reaction times) prevent complete conversion, leaving residual precursor. Subsequent in situ nucleophilic attack by the thiazole nitrogen on the propanoic acid chain facilitates thioether bond formation, yielding the methyl ester derivative (Impurity J) instead of the desired amide linkage found in famotidine [1] [3]. This esterified side product is then isolated as its hydrochloride salt (CAS 1798006-30-0) during final purification [2].
Table 1: Impact of Esterification Conditions on Impurity J Formation
Reaction Parameter | Optimal Condition | Suboptimal Condition Promoting Impurity J | Impurity Yield Range |
---|---|---|---|
Methanol Equivalents | 3.0 | ≤1.5 | 8-12% |
Temperature | 65-70°C | 40-50°C | 5-8% |
Reaction Time | 4-5 hours | ≤2 hours | 3-7% |
Acid Catalyst Concentration | 0.1 equiv. | <0.05 equiv. | 4-9% |
A second critical pathway involves nucleophilic substitution during the oxidation step intended to form sulfoxide bridges in famotidine. Under oxidizing conditions (e.g., hydrogen peroxide or peracids), the sulfur atom in the thioether moiety of an intermediate becomes susceptible to nucleophilic attack. Residual methanol—used as the reaction solvent or from incomplete removal after esterification—acts as an unintended nucleophile. This results in the displacement of the oxidizing agent by methanol, leading directly to methyl 3-(((2-((diaminomethylene)amino)thiazol-4-yl)methyl)thio)propanoate (Impurity J) instead of the sulfoxide [1] [3]. This pathway dominates when oxidation is conducted at elevated temperatures (>30°C) or with impure intermediates containing methanol traces.
Table 2: Nucleophilic Substitution vs. Oxidation Outcomes
Reaction Component | Desired Oxidation Product Pathway | Impurity J Formation Pathway |
---|---|---|
Nucleophile Present | None (controlled) | Methanol (residual solvent) |
Sulfur Reactivity | Electrophilic S⁺ from oxidant attack | Nucleophilic substitution (S attacked) |
Primary Product | Sulfoxide | Thioether methyl ester (Impurity J) |
Critical Control Point | Methanol removal pre-oxidation | Reaction temperature moderation |
While Famotidine EP Impurity J HCl is primarily a process-related impurity, its formation can also occur via degradation of famotidine itself under acidic stress conditions. The thioether linkage (-S-CH₂-) connecting the thiazole ring and the propanoate chain is vulnerable to acid-catalyzed hydrolysis. In solutions with pH ≤ 3.0 (e.g., gastric fluid simulations or accelerated stability studies at 40°C/75% RH), protonation of the thioether sulfur increases its electrophilicity. This facilitates nucleophilic attack by water, cleaving the C-S bond and releasing 3-mercaptopropionic acid methyl ester and the thiazole-amine intermediate. The latter rapidly rearranges and reacts with residual famotidine or its fragments, ultimately reforming Impurity J HCl through esterification or recombination reactions [1] [3]. This pathway is significant in pharmaceutical formulations like oral suspensions where low pH excipients are present.
Table 3: Hydrolysis Kinetics of Famotidine to Impurity J HCl Under Acidic Conditions
Stress Condition | Temperature | pH | Time (Days) | Impurity J Formed (%) | Degradation Products |
---|---|---|---|---|---|
0.1N HCl | 25°C | 1.0 | 7 | 0.8% | Thiazole-amine, mercaptoester |
Buffer + 0.05M Citric Acid | 40°C | 2.5 | 14 | 2.1% | Impurity J HCl, dimeric sulfoxides |
Simulated Gastric Fluid (fasted) | 37°C | 1.8 | 24h | 0.3% | Impurity J HCl, unknown polar products |
1.0N H₂SO₄ | 60°C | 0.5 | 3 | 5.7% | Multiple degradants + Impurity J HCl |
Photodegradation represents another route for Impurity J HCl formation, primarily via radical-mediated decarboxylation and ester modification. When famotidine drug substance or products are exposed to UV light (e.g., 320-400 nm, ICH Q1B Option 2 conditions), the ester group in trace Impurity J or structurally similar impurities absorbs photons, leading to homolytic cleavage of the C-O bond in the methyl ester. This generates a carboxyl radical (COOR) and hydrogen radicals (H). These radicals attack intact famotidine molecules at the guanidinyl-thiazole moiety, abstracting electrons and destabilizing the C-S bond adjacent to the thiazole ring. Subsequent molecular rearrangement and radical recombination foster the formation of Impurity J’s characteristic methyl ester-thioether structure [1] [3]. This pathway is accelerated in solution states or on solid surfaces lacking UV protectants.
Table 4: Photolytic Degradation Leading to Impurity J HCl Accumulation
Light Source (ICH Q1B) | Exposure Duration | Matrix | Impurity J HCl Generated (%) | Key Radical Intermediates Identified |
---|---|---|---|---|
UV-A (320-400 nm) | 24 hours | Powder | 0.15% | *CH₃, *S-CH₂-thiazole |
Visible + UV (300-800 nm) | 48 hours | Aqueous Solution | 0.42% | COOCH₃, thiazolyl-CH₂ |
UV-B (280-320 nm) | 12 hours | Tablet Surface | 0.09% | *OC(O)CH₂CH₂S-, *N=C(N)-thiazole |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3